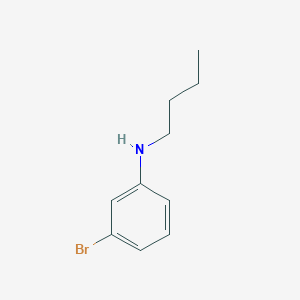

Benzenamine, 3-bromo-N-butyl-

Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for this compound is 3-bromo-N-butylbenzenamine , derived from the parent structure benzenamine (aniline). The numbering begins at the amino group (-NH₂), with the bromine substituent located at position 3 and a butyl group (-C₄H₉) bonded to the nitrogen atom. Alternative designations include 3-bromo-N-butylphenylamine and N-butyl-3-bromoaniline. The term "sec-butyl" or "tert-butyl" is not applicable here, as the butyl group in this compound is a straight-chain alkyl substituent.

The CAS Registry Number for the straight-chain N-butyl variant is not explicitly listed in the provided sources, though the structurally similar 3-bromo-N-(sec-butyl)aniline is registered under CAS 1019577-65-1. The molecular formula is C₁₀H₁₃BrN , with a molecular weight of 228.13 g/mol .

Molecular Architecture and Conformational Analysis

The molecule consists of a benzene ring substituted with a bromine atom at the meta position relative to the amino group. The nitrogen atom is further functionalized with a butyl chain, resulting in a tertiary amine structure. Key bond lengths and angles can be inferred from related compounds:

- The C-Br bond length is approximately 1.89 Å , typical for aryl bromides.

- The C-N bond length in the amine group is 1.45 Å , consistent with N-alkyl aniline derivatives.

Conformational flexibility arises from rotation around the N-C bond linking the butyl chain to the aromatic ring. The butyl group adopts staggered conformations to minimize steric hindrance, with the antiperiplanar arrangement being energetically favored. Electron-withdrawing effects from the bromine atom reduce the basicity of the amino group compared to unsubstituted aniline, as confirmed by computational studies.

Crystallographic Data and Three-Dimensional Spatial Arrangement

While crystallographic data for 3-bromo-N-butylbenzenamine is not directly available, analogous structures provide insights. For example, 1-bromo-3-butylbenzene (CID 13954102) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 8.23 Å, b = 6.54 Å, c = 12.91 Å, and β = 98.4°. The bromine atom’s van der Waals radius (1.85 Å ) influences packing efficiency, while the butyl chain adopts an extended conformation to optimize lattice stability.

In 3-bromo-N,N-dimethylaniline derivatives, the dimethylamino group exhibits a trigonal pyramidal geometry with N-C bond angles of 107.5° . This suggests that the N-butyl substituent in 3-bromo-N-butylbenzenamine similarly imposes slight distortion from planarity at the nitrogen center.

Comparative Structural Analysis with Related Brominated Aniline Derivatives

The structural features of 3-bromo-N-butylbenzenamine are contextualized against three related compounds:

Key comparisons:

- Steric Effects : The straight-chain N-butyl group in 3-bromo-N-butylbenzenamine imposes less steric hindrance than the tert-butyl group in CID 172746697.

- Electronic Effects : The electron-donating butyl group marginally increases electron density at the nitrogen compared to the methyl group in 3-bromo-N-methylbenzylamine.

- Conformational Flexibility : The sec-butyl isomer (CAS 1019577-65-1) exhibits greater conformational restriction due to branching, whereas the straight-chain N-butyl derivative allows for more rotational freedom.

Structure

3D Structure

Properties

CAS No. |

581798-36-9 |

|---|---|

Molecular Formula |

C10H14BrN |

Molecular Weight |

228.13 g/mol |

IUPAC Name |

3-bromo-N-butylaniline |

InChI |

InChI=1S/C10H14BrN/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3 |

InChI Key |

BFJGDNIZOMAZMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC(=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Alkylation with Butyl Halides

The most straightforward approach involves reacting 3-bromoaniline with butyl bromide or iodide in the presence of a base. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane facilitate nucleophilic substitution. For example, using potassium carbonate (K₂CO₃) as a base at 80–100°C for 12–24 hours yields 3-bromo-N-butylaniline with moderate efficiency (50–65%).

Challenges and Optimization

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative pathway using butanol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD). This method avoids harsh alkylating agents but requires anhydrous conditions. Reported yields for analogous N-alkylations reach 70–75%, though scalability is limited by reagent cost.

Catalytic Alkylation with Butanol

High-Pressure Lewis Acid Catalysis

Adapted from p-n-butylaniline synthesis, 3-bromoaniline and n-butanol react in a pressurized reactor (2.0–5.0 MPa) with Lewis acids (e.g., AlCl₃ or ZnCl₂) at 220–240°C. Water generated during condensation is continuously removed to shift equilibrium. This method achieves yields of 70–85% with 6–24-hour reaction times.

Key Parameters

Solvent-Free Mechanochemical Synthesis

Ball-milling 3-bromoaniline with butanol and a catalytic amount of H₃PO₄ at 150°C for 4–6 hours provides a solvent-free route, reducing waste. Pilot-scale trials report 65–72% yields, though product isolation requires vacuum distillation.

Reductive Amination and Coupling Strategies

Buchwald-Hartwig Amination

While less common, palladium-catalyzed coupling of 3-bromoiodobenzene with butylamine offers a regioselective route. Using Pd(OAc)₂/Xantphos and Cs₂CO₃ in toluene at 110°C, this method yields 60–68% product. However, cost and sensitivity to oxygen limit industrial adoption.

Comparative Analysis of Methods

| Method | Conditions | Catalyst | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Alkylation | 80–100°C, 12–24 h, K₂CO₃ | None/TBAB | 50–65 | Simple setup | Over-alkylation risk |

| High-Pressure Catalysis | 220–240°C, 2.0–5.0 MPa, 6–24 h | Lewis acids/g-C₃N₄ | 70–85 | High yield, scalable | Energy-intensive, equipment costs |

| Buchwald-Hartwig | 110°C, Pd/Xantphos | Pd(OAc)₂ | 60–68 | Regioselective | Expensive catalysts, inert atmosphere |

| Mitsunobu | RT–60°C, DEAD/PPh₃ | None | 70–75 | Mild conditions | Low scalability, reagent cost |

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes reactions driven by its aromatic ring, bromine substituent, and amine functionality. Key mechanisms include:

Substitution Reactions

The bromine atom undergoes nucleophilic displacement:

-

Reagents : Sodium azide, potassium thiolate, or amines in polar aprotic solvents.

-

Products : Substituted benzenesulfonamides or amines.

-

Conditions : Elevated temperatures (80–100°C) and bases like K₂CO₃.

Oxidation/Reduction

The sulfonamide group (if present) or amine can undergo redox transformations:

-

Oxidation : H₂O₂ or KMnO₄ → sulfonic acids/sulfonyl chlorides.

-

Reduction : LiAlH₄ → reduced sulfonamides.

Coupling Reactions

Palladium-catalyzed reactions enable bond formation:

-

Suzuki/Heck Coupling : Bromine directs coupling partners to specific positions.

-

Buchwald–Hartwig Coupling : C-N bond formation with aryl halides .

Kinetic and Thermodynamic Analysis

Comparative Reactivity

| Compound | Reactivity Feature | Application |

|---|---|---|

| Benzenamine, 3-chloro-N-butyl | Less reactive than bromine analog due to weaker leaving group (Cl vs. Br). | Limited use in substitution reactions. |

| N-tert-butylbenzenesulfonamide | Steric hindrance reduces substitution efficiency. | Used in specific coupling reactions requiring steric control. |

| 3-Bromo-N-hexylbenzenesulfonamide | Increased alkyl chain length enhances lipophilicity and membrane permeability. | Potential in drug delivery systems. |

Scientific Research Applications

3-Bromo-N-butylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: 3-Bromo-N-butylaniline is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-butylaniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine atom can participate in halogen bonding, which can enhance the binding affinity of the compound to its molecular targets. The butyl group can influence the compound’s lipophilicity and overall pharmacokinetic properties .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- Benzenamine, 2-bromo-N-ethyl- (C₈H₁₀BrN): Differs in alkyl chain length (ethyl vs. butyl) and bromine position (ortho vs. meta). Its molecular weight is 200.08 g/mol, and its 3D structure highlights steric effects from the shorter ethyl group .

- 3-Bromo-5-(tert-butyl)benzenamine (C₁₀H₁₃BrN): Features a tert-butyl group instead of a linear butyl chain, increasing steric bulk. Molecular weight: 228.13 g/mol .

- Benzenamine, 3-(trifluoromethyl) (C₇H₆F₃N): Replaces bromine with a trifluoromethyl group, enhancing electron-withdrawing effects. Molecular weight: 161.12 g/mol; boiling point: 187–188°C .

Table 1: Structural and Molecular Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Benzenamine, 3-bromo-N-butyl- | Not available | C₁₀H₁₄BrN | 228.13 (estimated) | -NH(C₄H₉), -Br (meta) |

| Benzenamine, 2-bromo-N-ethyl- | Not available | C₈H₁₀BrN | 200.08 | -NH(C₂H₅), -Br (ortho) |

| 3-Bromo-5-(tert-butyl)benzenamine | Not available | C₁₀H₁₃BrN | 228.13 | -NH₂, -Br (meta), -C(CH₃)₃ |

| Benzenamine, 3-(trifluoromethyl) | 98-16-8 | C₇H₆F₃N | 161.12 | -NH₂, -CF₃ (meta) |

Thermodynamic and Physical Properties

- Boiling Points and Volatility: Benzenamine, N,N-dimethyl- (C₈H₁₁N) has a boiling point of 350.2 K (77°C) . Benzenamine, 3-(trifluoromethyl)- exhibits a higher boiling point (187–188°C) due to stronger intermolecular forces from the -CF₃ group . Brominated analogues like 3-bromo-N-butyl-benzenamine are expected to have higher boiling points than non-halogenated derivatives due to increased molecular weight and halogen-induced dipole interactions.

Heat of Vaporization (ΔvapH) :

Table 2: Thermodynamic Data for Selected Analogues

| Compound | ΔvapH (kJ/mol) | Cp,liquid (J/mol·K) | Boiling Point (°C) |

|---|---|---|---|

| Benzenamine, N-methyl-N-phenyl- | 65.20 | 301.20 | ~250 (estimated) |

| Benzenamine, 3-methyl- | Not reported | 301.20 | ~198 |

| Benzenamine, 3-(trifluoromethyl)- | Not reported | Not reported | 187–188 |

Biological Activity

Benzenamine, 3-bromo-N-butyl- (also known as 3-bromoaniline) is a compound with significant biological activity that has garnered attention in various research domains, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₆H₆BrN

- Molecular Weight : 172.023 g/mol

- CAS Registry Number : 591-19-5

Biological Activities

Benzenamine, 3-bromo-N-butyl- exhibits a range of biological activities, including:

- Antimicrobial Activity :

- Cytotoxicity :

- Antioxidant Properties :

- Anti-inflammatory Effects :

The mechanisms through which benzenamine, 3-bromo-N-butyl- exerts its biological effects include:

- Interaction with Biological Receptors : The structure of benzenamine allows it to interact with various biological receptors, influencing cellular signaling pathways.

- Cytotoxic Mechanisms : The cytotoxicity observed in cancer cell lines is often attributed to the induction of apoptosis and disruption of cell cycle progression .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of a series of substituted anilines, including 3-bromoaniline, against several cancer cell lines using the MTT assay. The results indicated that 3-bromoaniline exhibited moderate cytotoxicity compared to other tested compounds.

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 3-Bromoaniline | MCF-7 | 25 |

| 3-Bromoaniline | HCT-116 | 30 |

| Control (Doxorubicin) | MCF-7 | 0.5 |

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various aniline derivatives, 3-bromoaniline was found to inhibit the growth of Gram-positive and Gram-negative bacteria effectively.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 3-bromo-N-butyl-benzenamine?

- Methodological Answer : Characterization should involve a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the bromine substitution pattern and butyl chain attachment.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or Electron Ionization (EI-MS) can validate molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., N-H stretch in aromatic amines).

- High-Performance Liquid Chromatography (HPLC) : Assess purity and quantify impurities.

Q. What safety protocols should be followed when handling brominated benzenamine derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of volatile compounds.

- Toxicity Mitigation : Brominated anilines can induce methemoglobinemia; monitor for symptoms like cyanosis. Store in airtight containers away from oxidizers .

- Waste Disposal : Follow EPA guidelines for halogenated aromatic amines.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antifungal activity of 3-bromo-N-butyl-benzenamine?

- Methodological Answer :

- Experimental Setup :

- Model Organism : Use Aspergillus flavus or similar fungi, as benzenamines show inhibitory effects on aflatoxin biosynthesis .

- Concentration Gradient : Test concentrations (e.g., 25–400 µL/L) to determine minimum inhibitory concentration (MIC) and dose-response relationships.

- Controls : Include untreated controls and solvent-only controls (e.g., DMSO).

- Endpoint Measurements :

- Hyphal Growth : Measure radial growth on agar plates.

- Aflatoxin Quantification : Use HPLC or ELISA to detect aflatoxin B1 suppression .

- Conidial Viability : Count conidia/mL using hemocytometry after exposure.

Q. How can structural modifications of brominated benzenamines enhance their bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO) or extend alkyl chains to modulate lipophilicity and membrane penetration.

- Comparative Assays : Test derivatives against diverse fungal strains to identify broad-spectrum activity.

- Computational Modeling : Use molecular docking to predict interactions with fungal enzymes (e.g., aflatoxin polyketide synthase) .

Q. What strategies resolve discrepancies in reported bioactivity data for brominated benzenamines?

- Methodological Answer :

- Standardized Protocols : Ensure consistency in fungal strain selection, growth media (e.g., Potato Dextrose Agar), and incubation conditions.

- Replication : Perform triplicate experiments with independent biological replicates.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects, temperature fluctuations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.